Hydrogen-Bond Donor/Acceptor Capacity of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one versus Scaffold-Limited Analogs
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one possesses two hydrogen-bond donors (the ring NH and the side-chain OH) and two hydrogen-bond acceptors (the ring carbonyl and the side-chain OH oxygen) . In contrast, 1-methylimidazolidin-2-one (the simplest N1-alkylated analog) has only one hydrogen-bond donor (ring NH) and one hydrogen-bond acceptor (ring carbonyl), because the methyl substituent lacks hydrogen-bonding functionality. Similarly, 1-(3-chlorophenyl)imidazolidin-2-one retains only one HBD (ring NH) and one HBA (ring carbonyl) due to the non-H-bonding nature of the aryl substituent . The presence of the hydroxyl group on the 1-(1-hydroxy-2-methylpropan-2-yl) substituent thus doubles the compound‘s hydrogen-bond donor capacity relative to scaffold-limited N1-substituted analogs.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 2; HBA = 2 |
| Comparator Or Baseline | 1-Methylimidazolidin-2-one: HBD = 1, HBA = 1 (estimated from structure); 1-(3-Chlorophenyl)imidazolidin-2-one: HBD = 1, HBA = 1 |
| Quantified Difference | Target compound provides 1 additional HBD and 1 additional HBA relative to scaffold-limited N1-alkyl or N1-aryl imidazolidin-2-ones |
| Conditions | Molecular descriptors derived from chemical structure; consistent with calculated properties for imidazolidin-2-one derivatives |
Why This Matters
Enhanced hydrogen-bonding capacity expands the potential for intermolecular interactions in target binding, crystal engineering, and solubility modulation compared to analogs lacking the hydroxyl functionality.
